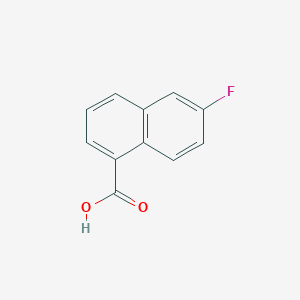

6-Fluoronaphthalene-1-carboxylic acid

Description

BenchChem offers high-quality 6-Fluoronaphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoronaphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGBEFGWVMWEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561899 | |

| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-08-6 | |

| Record name | 6-Fluoro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Naphthalene Scaffolds

An In-Depth Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid

This guide provides an in-depth technical overview of 6-Fluoronaphthalene-1-carboxylic acid (CAS No. 575-08-6), a specialized fluorinated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, field-proven insights into its synthesis and reactivity, and its potential as a strategic building block in modern chemical research.

The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen, Duloxetine, and Bedaquiline.[1] Its rigid, planar structure provides an excellent platform for orienting functional groups to interact with biological targets. The strategic introduction of a fluorine atom, as in 6-Fluoronaphthalene-1-carboxylic acid, offers significant advantages. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity, without introducing significant steric bulk.[2]

6-Fluoronaphthalene-1-carboxylic acid combines three key structural motifs: the naphthalene ring system, a carboxylic acid, and a fluorine substituent. This unique combination makes it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutics and advanced materials. This guide will explore the fundamental properties, synthesis, and chemical behavior that underpin its utility.

Core Physicochemical Properties

The fundamental properties of 6-Fluoronaphthalene-1-carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 575-08-6 | [3][4][5] |

| Molecular Formula | C₁₁H₇FO₂ | [5][6] |

| Molecular Weight | 190.17 g/mol | [5][6] |

| Melting Point | 234-236 °C | [6] |

| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 178.4 ± 20.4 °C | [6] |

| XLogP3 | 3.18 | [6] |

| PSA (Polar Surface Area) | 37.30 Ų | [6] |

| Refractive Index | 1.648 | [6] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted naphthalenecarboxylic acids exist, a robust and common pathway involves the Sandmeyer reaction followed by hydrolysis. This approach is advantageous as it often starts from readily available amino-naphthalene precursors. The causality behind this choice lies in the reliability and well-documented mechanism of converting an amino group into a nitrile, which can then be cleanly hydrolyzed to the desired carboxylic acid.

Below is a detailed protocol for a plausible synthesis starting from 6-fluoro-1-naphthylamine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a self-validating system, incorporating purification and characterization checkpoints to ensure the integrity of the final product.

Step 1: Diazotization of 6-Fluoro-1-naphthylamine

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-fluoro-1-naphthylamine (1.0 eq) in a 3M solution of hydrochloric acid (HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

-

Warm this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

Causality: The copper(I) catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The reaction is exothermic and releases N₂, so slow addition is crucial for control.

-

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The crude 6-fluoro-1-cyanonaphthalene will precipitate.

-

Filter the solid, wash with water, and then with a dilute sodium hydroxide solution to remove any unreacted starting materials.

Step 3: Hydrolysis to 6-Fluoronaphthalene-1-carboxylic acid

-

Transfer the crude 6-fluoro-1-cyanonaphthalene to a round-bottom flask.

-

Add a solution of 50% (v/v) sulfuric acid (H₂SO₄).

-

Heat the mixture under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Strong acidic conditions and heat are required to hydrolyze the stable nitrile group, first to an amide intermediate and then to the final carboxylic acid, releasing ammonium sulfate as a byproduct.

-

-

Cool the reaction mixture and pour it onto crushed ice. The product, 6-Fluoronaphthalene-1-carboxylic acid, will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

-

Dry the final product under vacuum. Verify its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: A plausible synthetic route to the title compound.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure of the synthesized molecule. While a complete dataset for 6-Fluoronaphthalene-1-carboxylic acid is not publicly available, we can predict the key features based on the known spectra of related compounds like 1-Fluoronaphthalene.[7][8]

-

¹H NMR: The spectrum will show six distinct aromatic proton signals. The proton peri to the carboxylic acid (at C8) will be significantly deshielded and appear at a high chemical shift (likely > 8.5 ppm) due to the anisotropic effect of the carbonyl group. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, resulting in doublet or doublet of doublets patterns.

-

¹³C NMR: Eleven carbon signals are expected. The carboxylic acid carbon will appear significantly downfield (> 165 ppm). The carbon directly attached to the fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will also show smaller two-bond and three-bond C-F couplings.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at C6. Its chemical shift will be indicative of a fluorine atom on an aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 190.17.

Reactivity and Electronic Effects

The chemical reactivity of 6-Fluoronaphthalene-1-carboxylic acid is governed by the interplay of its functional groups on the naphthalene scaffold.

-

The Carboxylic Acid Group: This group is electron-withdrawing via both induction and resonance, deactivating the aromatic ring system towards electrophilic aromatic substitution (EAS). It will direct incoming electrophiles primarily to the C5 and C7 positions. The carboxylic acid itself can undergo standard transformations, such as esterification, amide coupling (a key reaction in drug development), and reduction to an alcohol.

-

The Fluorine Atom: Fluorine is highly electronegative, making it strongly electron-withdrawing via the inductive effect. However, it is a weak π-donor via resonance. This combined effect also deactivates the ring towards EAS but to a lesser extent than a nitro group. Fluorine is an ortho-, para-director, meaning it would direct incoming electrophiles to the C5 and C7 positions.

-

Combined Effect: Both substituents deactivate the ring and reinforce directing effects towards the C5 and C7 positions for electrophilic attack. Conversely, the electron-deficient nature of the ring system makes it more susceptible to nucleophilic aromatic substitution (NAS), although displacing the fluorine atom would require harsh conditions or a strongly activated substrate.

Reactivity Map

Caption: Predicted sites for electrophilic aromatic substitution.

Applications in Research and Development

6-Fluoronaphthalene-1-carboxylic acid is not an end product but a strategic intermediate. Its primary value lies in its use as a scaffold in:

-

Drug Discovery: As a fragment or building block for constructing larger, more complex molecules targeting proteins like kinases, proteases, or GPCRs. The naphthalene core provides a rigid anchor, the carboxylic acid serves as a handle for amide coupling to link different fragments, and the fluorine atom enhances metabolic stability and modulates binding properties.[1][2]

-

Materials Science: Naphthalene derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and dyes.[9][10] The specific substitution pattern of this molecule could be exploited to fine-tune the electronic and photophysical properties of new materials.

Conclusion

6-Fluoronaphthalene-1-carboxylic acid is a highly functionalized building block with significant potential for advanced chemical synthesis. Its properties are defined by the electronic interplay of the fluorine and carboxylic acid groups on the rigid naphthalene scaffold. Understanding its core properties, synthetic pathways, and reactivity profile, as detailed in this guide, empowers researchers to effectively leverage this molecule in the design and creation of novel, high-value compounds for medicine and materials science.

References

-

National Center for Biotechnology Information. 6-(9H-fluoren-1-yl)naphthalene-1-carboxylic acid. PubChem. [Link]

-

2a biotech. 6-FLUORONAPHTHALENE-1-CARBOXYLIC ACID. [Link]

- Google Patents. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. [Link]

-

SpectraBase. 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Khan, I., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics, 39(13), 4727-4739. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. 6-fluoronaphthalene-1-carboxylic acid CAS#: 575-08-6 [m.chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. echemi.com [echemi.com]

- 7. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid - Google Patents [patents.google.com]

- 10. Buy 2,6-Diaminonaphthalene-1-carboxylic acid | 46390-04-9 [smolecule.com]

A Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid: Physicochemical Properties and Analytical Methodologies

This guide provides a detailed examination of the core physicochemical properties of 6-Fluoronaphthalene-1-carboxylic acid (CAS 575-08-6), a fluorinated polycyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a carboxylic acid group on the naphthalene scaffold imparts unique electronic and binding properties, making it a valuable building block for novel molecular entities. This document synthesizes available data with established analytical principles to offer a comprehensive resource for laboratory professionals.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound govern its behavior in both biological and chemical systems. These parameters are critical for designing experiments, developing formulations, and ensuring safe handling.

Identity and Structure

-

Systematic Name: 6-Fluoro-1-naphthalenecarboxylic acid

-

Synonyms: 6-Fluoro-1-naphthoic acid

-

CAS Number: 575-08-6[1]

-

Molecular Formula: C₁₁H₇FO₂[1]

-

Molecular Weight: 190.17 g/mol [1]

-

Chemical Structure: (Note: Image is a representation)

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties for 6-Fluoronaphthalene-1-carboxylic acid. It is important to note that some of these values are calculated or predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| Melting Point | 234-236 °C | [1] |

| Boiling Point | 371.4 ± 15.0 °C (at 760 mmHg) | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 178.4 ± 20.4 °C | [1] |

| XLogP3 | 3.18 | [1] |

| Purity | ≥95% (Typical commercial grade) | [2] |

Expert Insight: The high melting point is characteristic of a rigid, planar aromatic structure with strong intermolecular interactions, likely hydrogen bonding between the carboxylic acid moieties and π-stacking of the naphthalene rings. The positive XLogP3 value indicates a significant degree of lipophilicity, suggesting poor solubility in aqueous media but good solubility in organic solvents.

Acidity and Solubility Profile

Acidity (pKa)

For drug development professionals, precise pKa determination is crucial as it dictates the ionization state of the molecule at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Authoritative Context: When experimental data is lacking, computational methods employing Density Functional Theory (DFT) with a suitable solvation model (like SMD or CPCM) are powerful tools for predicting pKa values with a reasonable degree of accuracy, often within 0.5-1.0 pKa units of the experimental value[3].

Solubility

Specific solubility data for this compound is not published. However, based on its structure—a largely hydrophobic naphthalene core and a polar carboxylic acid group—a distinct solubility profile can be predicted.

-

Aqueous Solubility: Expected to be very low in neutral water due to the dominant lipophilic character (XLogP3 = 3.18)[1].

-

Organic Solubility: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, where the carboxylic acid can engage in hydrogen bonding. Based on the solubility of the related compound 1-fluoronaphthalene, it is also likely to be soluble in solvents like chloroform, ethyl acetate, and other common organic solvents[4][5].

Analytical Characterization and Protocols

Validating the identity and purity of a research compound is a non-negotiable step in any scientific workflow. The following section outlines the expected spectral characteristics and provides step-by-step protocols for key analytical techniques.

Spectroscopic Signature

While a published reference spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectral features.

-

¹H NMR (Proton NMR): The spectrum will show complex signals in the aromatic region (approx. 7.0-8.5 ppm). The fluorine atom will cause splitting (coupling) in the signals of nearby protons, a key diagnostic feature. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum will display 11 distinct signals. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), which is a definitive indicator of its presence. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (approx. 165-175 ppm).

-

FTIR (Infrared Spectroscopy): The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹) and a sharp, strong C=O (carbonyl) stretch (approx. 1680-1710 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): In electrospray ionization negative mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 189.16.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a robust, self-validating workflow for the comprehensive characterization of a newly synthesized or procured batch of 6-Fluoronaphthalene-1-carboxylic acid.

Caption: A logical workflow for the robust characterization of a research compound.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (onset and peak) but also the enthalpy of fusion (ΔHfus). A sharp melting peak with a narrow range is a strong indicator of high purity. Impurities typically broaden the melting peak and depress the melting point.

-

Sample Preparation: Accurately weigh 1-3 mg of 6-Fluoronaphthalene-1-carboxylic acid into a standard aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 260 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting event will appear as a large endothermic peak.

-

Determine the onset temperature and the peak maximum. The onset temperature is typically reported as the melting point.

-

Integrate the peak area to determine the enthalpy of fusion. Compare this value between batches as a measure of consistency in crystallinity.

-

Synthesis Pathway and Logic

While various synthetic routes may exist, a plausible and chemically sound approach for the synthesis of 6-Fluoronaphthalene-1-carboxylic acid involves a modification of the classic Schiemann reaction . This approach is authoritative as it is widely used for the introduction of fluorine into aromatic rings.

-

Starting Material Selection: The synthesis would logically begin with a commercially available precursor, such as 6-Amino-1-naphthalenecarboxylic acid. This molecule already contains the carboxylic acid group and the amino group in the correct positions for conversion.

-

Diazotization: The amino group is converted into a diazonium salt. This is achieved by treating the starting material with a source of nitrous acid (e.g., sodium nitrite) under cold, acidic conditions (e.g., with hydrochloric acid)[6][7]. The temperature must be kept low (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Fluorination (Schiemann Reaction): The diazonium salt solution is then treated with a fluorine source, typically fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆)[7]. This precipitates the corresponding diazonium fluoroborate salt.

-

Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is gently heated. It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), leaving behind the desired 6-Fluoronaphthalene-1-carboxylic acid.

-

Purification: The crude product would then be purified, likely through recrystallization from a suitable solvent, to yield the final, high-purity compound.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Fluoronaphthalene-1-carboxylic acid. However, based on the known hazards of structurally similar fluorinated aromatic acids, the following precautions are mandatory. The compound should be handled as if it possesses the following hazards until proven otherwise.

-

Hazard Classifications (Anticipated):

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

-

Rizvi, S. M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]

-

Angeel Oak Speciality Chemtech. 1 FLUORONAPHTHALENE. [Link]

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

-

Solubility of Things. 1-Fluoronaphthalene. [Link]

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

- Google Patents. CN102557865B - Method for preparing 1-fluoronaphthalene.

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

- (Reference intentionally left blank for form

- Google Patents. CN102557865A - Method for preparing 1-fluoronaphthalene.

Sources

- 1. echemi.com [echemi.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aosc.in [aosc.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN102557865B - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 7. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Structural Elucidation of 6-Fluoronaphthalene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural determination of 6-Fluoronaphthalene-1-carboxylic acid. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of techniques. It delves into the strategic application and interpretation of a multi-faceted analytical workflow, emphasizing the causality behind experimental choices. The core methodology integrates one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system where data from each technique corroborates the others, culminating in a definitive structural assignment. We will explore not just the "what" but the "why," providing field-proven insights into how each piece of data contributes to the final, unequivocal elucidation of the target molecule.

Introduction: The Challenge of Isomeric Specificity

Naphthalene derivatives are a cornerstone of medicinal chemistry and materials science, valued for their rigid, planar structure and extensive π-electron system.[1] The introduction of substituents, such as a fluorine atom and a carboxylic acid, can dramatically alter the molecule's photophysical, chemical, and biological properties.[1][2][3] However, this substitution introduces a significant analytical challenge: isomerism. For a mono-fluorinated naphthalene carboxylic acid, numerous positional isomers are possible. The precise placement of the fluorine at the C-6 position and the carboxylic acid at the C-1 position is critical for its intended function and regulatory acceptance.

Foundational Analysis: Confirming Molecular Composition

Before delving into the specifics of substituent placement, the first step is to confirm the molecular formula (C₁₁H₇FO₂) and key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for the molecular formula.

-

Expected Observation: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₁H₇FO₂, which is 190.0430.

-

Causality: The high accuracy of HRMS allows for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present: the carboxylic acid and the aromatic ring.

-

Expected Observations:

-

A broad O-H stretch from the carboxylic acid dimer, typically observed between 2500-3300 cm⁻¹.

-

A sharp, strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

C-F bond stretching, which can appear in the 1000-1400 cm⁻¹ region.

-

C-H stretching from the aromatic ring, typically above 3000 cm⁻¹.

-

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

-

Causality: The characteristic absorption frequencies of these bonds provide rapid and definitive evidence for the presence of the required functional groups, confirming the molecular backbone before proceeding to detailed structural analysis.[4]

The Core of Elucidation: Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity and spatial relationships of atoms in a molecule. For 6-Fluoronaphthalene-1-carboxylic acid, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.

1D NMR: The Initial Overview (¹H, ¹³C, and ¹⁹F)

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial map of the proton environment on the naphthalene core. We expect to see six distinct aromatic proton signals. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are critical for the initial assignment.

3.1.2. ¹⁹F NMR Spectroscopy: The Fluorine Anchor

Given the presence of fluorine, ¹⁹F NMR is an essential and highly informative experiment.[5][6][7]

-

Expertise & Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe.[7][8] Its large chemical shift range makes it exquisitely sensitive to its electronic environment.[5][9] A single signal in the ¹⁹F NMR spectrum immediately confirms the presence of only one fluorine environment in the molecule. The chemical shift of this signal provides initial clues about its position on the aromatic ring. Furthermore, couplings between ¹⁹F and nearby ¹H and ¹³C nuclei (nJHF and nJCF) are invaluable for confirming connectivity, as will be seen in 2D spectra.

3.1.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal all 11 carbon atoms in the molecule: 10 for the naphthalene ring system and 1 for the carboxylic acid carbonyl. The fluorine atom will induce characteristic C-F couplings (¹JCF, ²JCF, etc.), which are crucial for identifying the carbon directly attached to the fluorine (C-6) and its neighbors.

2D NMR: Building the Molecular Framework

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.

3.2.1. Workflow for NMR Data Integration

The following diagram illustrates the logical flow of using multiple 2D NMR experiments to build the final structure. Each step provides a layer of data that cross-validates the others.

Caption: Logical workflow for NMR-based structure elucidation.

3.2.2. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through three bonds (vicinal coupling).[10] This allows for the tracing of proton-proton connectivity networks within the two separate aromatic rings of the naphthalene system.

-

Expected Observation: We would expect to see two distinct spin systems:

-

H-2, H-3, and H-4 on the first ring.

-

H-5, H-7, and H-8 on the second ring.

-

-

Causality: This experiment is the first step in assembling the proton framework, confirming which protons are adjacent to one another.

3.2.3. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[10]

-

Expertise & Causality: This is a crucial "mapping" experiment. By overlaying the proton assignments from COSY onto the HSQC, we can definitively assign the chemical shifts of the protonated carbons (C-2, C-3, C-4, C-5, C-7, and C-8). This leaves the non-protonated (quaternary) carbons (C-1, C-6, C-9, C-10) and the carbonyl carbon unassigned, setting the stage for the decisive HMBC experiment.

3.2.4. HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment

The HMBC experiment is the key to solving the puzzle. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), allowing us to connect the different spin systems and, most importantly, to locate the substituents on the quaternary carbons.[10][11][12]

-

Trustworthiness & Self-Validation: The power of HMBC lies in its ability to see across non-protonated centers. The following key correlations would provide irrefutable evidence for the 6-fluoro-1-carboxylic acid structure:

-

Locating the Carboxylic Acid (C-1): The proton at H-8 should show a strong three-bond correlation (³JCH) to the carbonyl carbon of the carboxylic acid. The proton at H-2 should also show a three-bond correlation to this same carbonyl carbon. These correlations definitively place the carboxylic acid at the C-1 position.

-

Locating the Fluorine (C-6): The proton at H-5 should show a two-bond correlation (²JCH) to C-6. The proton at H-7 should also show a two-bond correlation (²JCH) to C-6. Crucially, C-6 will show a large one-bond C-F coupling in the ¹³C spectrum. This combination of data unequivocally places the fluorine atom at C-6.

-

Bridging the Rings: Protons on one ring will show correlations to quaternary carbons on the other ring (e.g., H-4 to C-9, H-5 to C-9, H-8 to C-10, H-1 to C-10), confirming the complete naphthalene framework.

-

The following diagram illustrates the key HMBC correlations that validate the structure.

Caption: Key HMBC correlations confirming substituent positions.

Data Summary and Final Validation

A comprehensive data table is essential for presenting the final, validated assignment.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | ~170 | - | - | C=O | - |

| 2 | tbd | tbd | d | C1 (COOH), C4, C10 | H3 |

| 3 | tbd | tbd | t | C2, C5, C9 | H2, H4 |

| 4 | tbd | tbd | d | C2, C10 | H3 |

| 5 | tbd | tbd | d | C7, C9, C6 | H6 |

| 6 | tbd (d, ¹JCF) | - | - | - | - |

| 7 | tbd | tbd | dd | C5, C9, C6 | H5, H8 |

| 8 | tbd | tbd | d | C1 (COOH), C6, C10 | H7 |

| 9 | tbd | - | - | - | - |

| 10 | tbd | - | - | - | - |

| COOH | - | ~12-13 | br s | - | - |

| (Note: tbd = to be determined from experimental data. Chemical shifts are predictive.) |

The Gold Standard: X-Ray Crystallography

While the spectroscopic workflow described provides definitive proof of structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in the solid state.[13][14][15] If a suitable crystal can be obtained, this technique can directly visualize the atomic positions and connectivity, serving as the final arbiter and validating the entirety of the spectroscopic interpretation.

Conclusion

The structural elucidation of 6-Fluoronaphthalene-1-carboxylic acid is a prime example of a systematic, evidence-based analytical process. By moving from foundational composition analysis (MS, IR) to a multi-layered NMR investigation (¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC), a self-validating dataset is constructed. The causality is clear: COSY establishes proton neighbors, HSQC links them to their carbons, and the crucial HMBC experiment bridges the gaps, connecting the fragments and definitively placing the fluorine and carboxylic acid substituents. This logical and rigorous application of modern analytical techniques ensures the highest degree of scientific integrity and provides an authoritative and trustworthy structural assignment essential for research, development, and regulatory purposes.

References

-

Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Nmr spectroscopy of fluorine 19. (2015, April 29). Slideshare. Retrieved January 11, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 26). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

-

X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Structure of 2,3-naphthalenedicarboxylic acid. (1989). PubMed. Retrieved January 11, 2026, from [Link]

-

1-fluoronaphthalene. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

X-ray analysis at 150 K, synthesis and theoretical calculations of 1-naphthaleneacrylic acid. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene. (2021). AIP Publishing. Retrieved January 11, 2026, from [Link]

-

SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2018). MDPI. Retrieved January 11, 2026, from [Link]

-

Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

-

5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved January 11, 2026, from [Link]

-

X-ray powder diffraction study of DMAN complexes with phthalic acids. (2012). AIP Publishing. Retrieved January 11, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

6-FLUORONAPHTHALENE-1-CARBOXYLIC ACID. (n.d.). 2a biotech. Retrieved January 11, 2026, from [Link]

- Method for preparing 1-fluoronaphthalene. (2012). Google Patents.

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed. Retrieved January 11, 2026, from [Link]

-

Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. (2022). Shanlax International Journal of Arts, Science and Humanities. Retrieved January 11, 2026, from [Link]

-

Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (2007). Magnetic Resonance in Chemistry. Retrieved January 11, 2026, from [Link]

- Prepn process of 1-fluoronaphthalene. (2006). Google Patents.

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0145891). (n.d.). NP-MRD. Retrieved January 11, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. shanlaxjournals.in [shanlaxjournals.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | MDPI [mdpi.com]

- 14. Structure of 2,3-naphthalenedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

6-Fluoronaphthalene-1-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 6-Fluoronaphthalene-1-carboxylic Acid

This guide provides a comprehensive technical overview of the primary synthetic pathways to 6-Fluoronaphthalene-1-carboxylic acid, a key building block in medicinal chemistry and materials science. The discussion is tailored for researchers, chemists, and drug development professionals, focusing on the underlying principles, causality behind experimental choices, and practical, field-proven insights for each major synthetic strategy.

Introduction and Strategic Overview

6-Fluoronaphthalene-1-carboxylic acid is a valuable synthetic intermediate. The strategic incorporation of a fluorine atom onto the naphthalene scaffold can significantly modulate the physicochemical properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design. For instance, fluoronaphthalene precursors are integral to the synthesis of potent pharmaceuticals, such as the serotonin-norepinephrine reuptake inhibitor, duloxetine.[1][2]

The synthesis of this target molecule is not trivial and requires careful selection of a pathway based on factors such as starting material availability, scalability, cost, and desired purity. This guide will explore three robust and scientifically validated approaches:

-

Carboxylation via Organometallic Intermediates (Grignard and Organolithium Reagents)

-

Palladium-Catalyzed Carbonylation of Aryl Halides

-

Hydrolysis of a Nitrile Precursor

A comparative analysis will be provided to assist researchers in selecting the optimal route for their specific laboratory or industrial context.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key bond formations and the corresponding synthetic strategies that form the basis of this guide. The primary disconnection is at the naphthalene-carboxyl C-C bond, suggesting a nucleophilic naphthalene synthon and an electrophilic C1 source (like CO₂), or an electrophilic naphthalene and a nucleophilic C1 source.

Caption: Retrosynthetic pathways for 6-Fluoronaphthalene-1-carboxylic acid.

Pathway 1: Carboxylation via Organometallic Intermediates

This classical and reliable approach involves the creation of a highly nucleophilic organometallic species from a 6-fluoro-1-halonaphthalene precursor, which then reacts with carbon dioxide.[3]

Grignard Reagent Carboxylation

This method is a cornerstone of organic synthesis for forming carboxylic acids.[4][5] It proceeds via the formation of an organomagnesium halide (Grignard reagent), which acts as a powerful nucleophile.

Causality and Mechanism: The reaction is driven by the polarity reversal (umpolung) at the C1 position of the naphthalene ring. The electrophilic carbon of the C-Br bond in 6-fluoro-1-bromonaphthalene becomes strongly nucleophilic upon insertion of magnesium metal.[6] This carbanionic center then readily attacks the electrophilic carbon of carbon dioxide. A subsequent acidic workup protonates the resulting magnesium carboxylate salt to yield the final carboxylic acid.[7]

Caption: Workflow for the Grignard synthesis pathway.

Experimental Protocol (Representative)

-

Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser topped with an inert gas (N₂ or Ar) inlet, and a dropping funnel. The entire system must be rigorously dried to prevent quenching of the Grignard reagent.[7]

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of 6-fluoro-1-bromonaphthalene (1.0 eq.) in anhydrous diethyl ether or THF is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated, often with gentle heating or the addition of a small iodine crystal. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled to -78 °C (using a dry ice/acetone bath). Dry CO₂ is then introduced, either by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice pellets. The reaction is allowed to warm slowly to room temperature.

-

Workup and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M aqueous HCl. This protonates the carboxylate and dissolves the magnesium salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Organolithium Carboxylation

An alternative to the Grignard route is the use of an organolithium intermediate. This is typically achieved via halogen-metal exchange between an aryl halide and an alkyllithium reagent (e.g., n-BuLi or t-BuLi).

Expertise & Trustworthiness: Organolithium reagents are significantly more reactive and basic than their Grignard counterparts. This increased reactivity can be advantageous, leading to faster reactions at lower temperatures. However, it also demands stricter anhydrous and anaerobic conditions and reduces the tolerance for other functional groups. The choice between Grignard and organolithium pathways often depends on the presence of other functionalities on the substrate and the desired reaction kinetics.

The protocol is conceptually similar to the Grignard synthesis, involving the formation of the organometallic species followed by quenching with CO₂. The key difference is the use of an alkyllithium reagent at low temperatures (typically -78 °C) for the halogen-metal exchange step.

Pathway 2: Palladium-Catalyzed Carbonylation

Modern synthetic chemistry often favors transition-metal-catalyzed reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical organometallic methods.[8] Palladium-catalyzed carbonylation is a powerful tool for converting aryl halides directly into carboxylic acids or their derivatives.[9]

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl-halide (C-X) bond to form a Pd(II) intermediate. Carbon monoxide then inserts into the Aryl-Pd bond. The final step is the nucleophilic attack by water (for carboxylic acid synthesis) or an alcohol (for ester synthesis) on the acyl-palladium complex, followed by reductive elimination, which releases the product and regenerates the active Pd(0) catalyst.[8][10]

Caption: General catalytic cycle for palladium-catalyzed carbonylation.

Experimental Protocol (Representative)

-

Materials: 6-Fluoro-1-iodonaphthalene (or bromonaphthalene) (1.0 eq.), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Phosphine ligand (e.g., XPhos, 2-10 mol%), Base (e.g., K₂CO₃, 2-3 eq.), and a suitable solvent (e.g., DMF, Dioxane). Water (1.5-5 eq.) acts as the nucleophile.

-

Apparatus Setup: A high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet is charged with the aryl halide, palladium catalyst, ligand, and base.

-

Reaction Execution: The vessel is sealed, purged several times with carbon monoxide (CO), and then pressurized with CO to the desired pressure (e.g., 10-50 atm). The reaction mixture is heated (e.g., 80-120 °C) with vigorous stirring for a specified time (e.g., 12-24 hours), monitored by TLC or LC-MS.

-

Workup and Isolation: After cooling and careful venting of CO, the reaction mixture is diluted with water and acidified with HCl. The resulting precipitate is collected by filtration, or the mixture is extracted with an organic solvent like ethyl acetate. The organic phase is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Authoritative Grounding: The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[9]

Pathway 3: Hydrolysis of 6-Fluoronaphthalene-1-carbonitrile

This two-step sequence involves the synthesis of a nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid. This pathway is particularly useful when the corresponding amine is a more accessible starting material than the halide.[5]

Step A: Synthesis of 6-Fluoronaphthalene-1-carbonitrile The most common method to introduce a nitrile group onto an aromatic ring is the Sandmeyer reaction . This involves the diazotization of an aromatic amine (6-fluoro-1-naphthylamine) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt.

Step B: Hydrolysis of the Nitrile The carbon of the nitrile group is at the same oxidation state as a carboxylic acid, making the conversion a hydrolysis reaction. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

-

Basic Hydrolysis: Refluxing the nitrile with a strong aqueous base (e.g., NaOH or KOH) yields the carboxylate salt, which upon acidification, provides the final carboxylic acid.

Caption: Workflow for the Nitrile Hydrolysis pathway.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route is a critical decision driven by multiple factors. The following table provides a comparative summary to guide this choice.

| Parameter | Grignard/Organolithium Carboxylation | Palladium-Catalyzed Carbonylation | Nitrile Hydrolysis (via Sandmeyer) |

| Starting Material | 6-Fluoro-1-halonaphthalene | 6-Fluoro-1-halonaphthalene | 6-Fluoro-1-naphthylamine |

| Key Reagents | Mg or R-Li, Dry CO₂ | Pd catalyst, Ligand, Base, CO | NaNO₂, CuCN, Strong Acid/Base |

| Yield | Moderate to High | Good to Excellent | Moderate to Good (over 2 steps) |

| Scalability | Good, but requires strict anhydrous conditions | Excellent, common in industry | Good, but diazotization can be hazardous on scale |

| Functional Group Tolerance | Poor (sensitive to acidic protons, carbonyls) | Good to Excellent | Moderate (sensitive to acid/base labile groups) |

| Safety/Handling | Flammable solvents, pyrophoric reagents (R-Li) | High-pressure CO gas, toxic catalyst | Potentially explosive diazonium salts, highly toxic CuCN |

| Cost | Generally low (reagents are inexpensive) | Can be high (catalyst and ligand costs) | Moderate |

Conclusion

Three robust and viable synthetic pathways to 6-Fluoronaphthalene-1-carboxylic acid have been presented.

-

The Grignard carboxylation route is a classic, cost-effective method suitable for laboratory scale when the appropriate halide precursor is available and the substrate lacks sensitive functional groups.[3]

-

Palladium-catalyzed carbonylation represents the state-of-the-art, offering superior functional group tolerance and scalability, making it the preferred method for complex molecule synthesis and industrial applications, despite higher initial catalyst costs.[8][9]

-

The nitrile hydrolysis pathway is an excellent alternative when the corresponding amine is the most accessible starting material, though it involves a two-step process with potentially hazardous intermediates.[5]

The ultimate choice of method will depend on a careful evaluation of the specific project requirements, including scale, budget, timeline, and the available chemical feedstock.

References

-

Benchchem. A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives.

- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Hartwig, J. F. (2010).

-

Manchester Organics. 6-Fluoronaphthalene-1-carboxylic acid | 575-08-6.

-

Brennführer, A., Neumann, H., Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133.

-

LibreTexts Chemistry. Grignard Reaction.

-

Franckevičius, V. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 123.

-

Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate.

-

Wikipedia. 1-Fluoronaphthalene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid (CAS 575-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds

6-Fluoronaphthalene-1-carboxylic acid is a specialized aromatic carboxylic acid that has garnered interest in the fields of medicinal chemistry and materials science. Its unique structure, which combines a naphthalene core with a strategically placed fluorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of complex molecules with tailored properties.

The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs, imparting favorable characteristics such as rigidity and lipophilicity.[1] The introduction of a fluorine atom can further enhance a molecule's pharmacological profile by modulating its metabolic stability, binding affinity, and bioavailability.[2][3] The carboxylic acid functional group provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the construction of diverse chemical libraries for drug discovery and the development of novel materials.

This technical guide provides a comprehensive overview of 6-fluoronaphthalene-1-carboxylic acid, including its physicochemical properties, a detailed synthesis protocol, analytical characterization, safety and handling information, and a discussion of its potential applications.

Physicochemical Properties

6-Fluoronaphthalene-1-carboxylic acid is a solid at room temperature.[4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 575-08-6 | [4] |

| Molecular Formula | C₁₁H₇FO₂ | [4] |

| Molecular Weight | 190.17 g/mol | [4] |

| Melting Point | 234-236 °C | [6] |

| Boiling Point | 371.4 ± 15.0 °C (Predicted) | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Appearance | Solid | [4][5] |

Synthesis of 6-Fluoronaphthalene-1-carboxylic acid

A viable synthetic route to 6-fluoronaphthalene-1-carboxylic acid has been described, involving the elaboration of a commercially available fluorinated phenylacetic acid.[5][7] The general strategy involves the formation of a 2-(fluoroaryl)glutaric acid derivative, followed by an intramolecular Friedel-Crafts cyclization and subsequent aromatization to yield the target naphthalene scaffold.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the general method described by Tagat et al. for the synthesis of monofluoro-1-naphthalenecarboxylic acids.[5][7]

Step 1: Synthesis of Diethyl 2-(3-fluorophenyl)pentanedioate

-

To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in absolute ethanol, add diethyl malonate (1.0 eq).

-

Add 3-fluorobenzyl chloride (1.0 eq) dropwise and reflux the mixture for 4 hours.

-

Cool the reaction mixture, filter off the precipitated sodium chloride, and concentrate the filtrate under reduced pressure.

-

To the residue, add a solution of sodium ethoxide (1.0 eq) in ethanol, followed by ethyl acrylate (1.0 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude triester.

-

Hydrolyze and decarboxylate the crude triester by refluxing with a mixture of acetic acid, sulfuric acid, and water.

-

After cooling, pour the mixture into ice water and extract with diethyl ether.

-

Extract the ethereal solution with aqueous sodium carbonate.

-

Acidify the carbonate extract with concentrated hydrochloric acid to precipitate the crude 2-(3-fluorophenyl)pentanedioic acid.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-(3-fluorophenyl)pentanedioic acid.

-

Esterify the resulting diacid by refluxing with ethanol and a catalytic amount of sulfuric acid to yield diethyl 2-(3-fluorophenyl)pentanedioate.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Treat the diethyl 2-(3-fluorophenyl)pentanedioate (1.0 eq) with a strong acid, such as polyphosphoric acid or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C) for a sufficient time to effect cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude cyclized product, a tetralone derivative.

Step 3: Aromatization to 6-Fluoronaphthalene-1-carboxylic acid

-

Dehydrogenate the tetralone intermediate using a suitable dehydrogenating agent, such as sulfur or palladium on carbon (Pd/C), at high temperature.

-

If using sulfur, heat the mixture at 200-220 °C until the evolution of hydrogen sulfide ceases.

-

If using Pd/C, reflux the tetralone in a high-boiling solvent such as p-cymene or decalin.

-

After cooling, dissolve the reaction mixture in a suitable solvent and filter to remove the catalyst or excess sulfur.

-

The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 6-fluoronaphthalene-1-carboxylic acid.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Caption: Synthetic workflow for 6-Fluoronaphthalene-1-carboxylic acid.

Analytical Characterization

The identity and purity of synthesized 6-fluoronaphthalene-1-carboxylic acid should be confirmed by a combination of spectroscopic methods and physical constant determination.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct signals for the carbon atoms of the naphthalene ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[8] The carbons attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8] A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.17 g/mol ).

Applications in Research and Development

Fluorinated naphthalene derivatives are recognized as important building blocks in medicinal chemistry.[9] The strategic incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates.[9]

While specific, large-scale applications of 6-fluoronaphthalene-1-carboxylic acid are not extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of:

-

Biologically Active Molecules: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives to explore structure-activity relationships in drug discovery programs. The fluoronaphthalene core can be incorporated into scaffolds targeting a variety of biological targets.

-

Novel Materials: Aromatic carboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The fluorine substituent can be used to fine-tune the electronic and physical properties of these materials.

Caption: Potential application areas for 6-Fluoronaphthalene-1-carboxylic acid.

Safety and Handling

As a laboratory chemical, 6-fluoronaphthalene-1-carboxylic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general guidelines for handling aromatic carboxylic acids and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to obtain the Safety Data Sheet from the supplier before handling the compound.

References

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Available from: [Link]

- Tagat, J. R.; McCombie, S. W.; Nazareno, D. V.; Boyle, C. D.; Kozlowski, J. A.; Chackalamannil, S.; Josien, H.; Wang, Y.; Zhou, G. Synthesis of Mono- and Difluoronaphthoic Acids. J. Org. Chem.2002, 67 (4), 1171–1177.

-

Tagat, J. R.; McCombie, S. W.; Nazareno, D. V.; Boyle, C. D.; Kozlowski, J. A.; Chackalamannil, S.; Josien, H.; Wang, Y.; Zhou, G. Synthesis of Mono- and Difluoronaphthoic Acids. Figshare. Available from: [Link]

-

2a biotech. 6-FLUORONAPHTHALENE-1-CARBOXYLIC ACID. Available from: [Link]

- Serafin, K.; et al. Fluorinated building blocks in drug design: new pathways and targets. RSC Med. Chem.2021, 12, 1056-1073.

- Singh, P.; et al. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Eur. J. Med. Chem.2019, 161, 256-277.

- Böhm, H.-J.; et al. Fluorine in Medicinal Chemistry. ChemBioChem2004, 5, 637-643.

- Purser, S.; et al. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37, 320-330.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

PubChem. 8-Bromo-1-fluoro-naphthalene-2-carboxylic acid. Available from: [Link]

-

SciELO. A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Google Patents. Method for preparing 1-fluoronaphthalene.

- Google Patents. Prepn process of 1-fluoronaphthalene.

-

PubMed. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Available from: [Link]

-

MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

-

ResearchGate. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Available from: [Link]

-

OUCI. Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0145891). Available from: [Link]

-

PubMed. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Available from: [Link]

-

NIST WebBook. 1-Naphthalenecarboxylic acid. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

- 1. 6-氟-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

6-Fluoronaphthalene-1-carboxylic acid solubility data

An In-depth Technical Guide to the Solubility of 6-Fluoronaphthalene-1-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility of 6-Fluoronaphthalene-1-carboxylic acid (CAS No. 575-08-6), a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to offer a thorough understanding of this compound's solubility profile.

Introduction: The Critical Role of Solubility

6-Fluoronaphthalene-1-carboxylic acid is a fluorinated aromatic carboxylic acid. Its rigid naphthalene core and functional groups make it a valuable building block for complex organic molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs). In drug discovery, solubility is a paramount physicochemical property that profoundly influences a compound's lifecycle, from initial high-throughput screening to formulation and ultimate bioavailability.[1] Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and significant challenges in developing a viable drug product.[1][2] This guide elucidates the factors governing the solubility of 6-Fluoronaphthalene-1-carboxylic acid and provides robust methodologies for its empirical determination.

Physicochemical Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 6-Fluoronaphthalene-1-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 575-08-6 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₇FO₂ | [3] |

| Molecular Weight | 190.17 g/mol | [3] |

| Melting Point | 234-236 °C | [3] |

| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| XLogP3 (Predicted) | 3.18 | [1][3] |

| Polar Surface Area (PSA) | 37.30 Ų | [3] |

| pKa (Estimated) | ~3.8 - 4.1 | (See Section 3.2) |

The high melting point of 6-Fluoronaphthalene-1-carboxylic acid is indicative of strong intermolecular forces within its crystal lattice. Significant energy is required to overcome these forces, a factor that inherently disfavors dissolution. The predicted XLogP3 value of 3.18 suggests a predominantly lipophilic character, predicting poor solubility in aqueous media.

Theoretical Principles of Solubility

Structural Considerations: A Tale of Two Moieties

The solubility of 6-Fluoronaphthalene-1-carboxylic acid is dictated by the interplay between its large, hydrophobic naphthalene core and its polar, ionizable carboxylic acid group.

-

Hydrophobic Naphthalene Core : The fused aromatic ring system is nonpolar and repels water molecules, driving the compound's poor aqueous solubility.

-

Polar Carboxyl Group : The -COOH group is polar and capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This allows for favorable interactions with polar solvents.

The general principle of "like dissolves like" suggests that the compound will exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but will be more soluble in solvents of intermediate polarity, such as alcohols, or those capable of strong hydrogen bonding.

The Inductive Effect of Fluorine on Acidity (pKa)

The presence of a fluorine atom on the naphthalene ring influences the acidity through its powerful electron-withdrawing inductive effect.[9][10][11] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (R-COO⁻) formed upon deprotonation.[10] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[10]

Given that the fluorine atom in the 6-position is on the adjacent ring to the carboxyl group, its inductive effect is attenuated by distance compared to a fluorine at the 2-position.[11] Therefore, 6-Fluoronaphthalene-1-carboxylic acid is expected to be a slightly stronger acid than 2-naphthoic acid.

Estimated pKa: ~3.8 - 4.1

This estimation suggests that the compound is a weak acid, similar in strength to benzoic acid.

pH-Dependent Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.

-

At pH < pKa (e.g., pH < 3.8) : The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). Due to the molecule's hydrophobic nature, its intrinsic solubility in this state is expected to be very low.

-

At pH > pKa (e.g., pH > 5) : The carboxylic acid will exist primarily as its conjugate base, the fluoronaphthoate anion (R-COO⁻). The formation of this charged species allows for strong ion-dipole interactions with water molecules, dramatically increasing aqueous solubility.[12] Conversion to a salt, for instance with sodium or potassium hydroxide, will render it significantly more water-soluble.[11]

This relationship is visually represented in the logical diagram below.

Caption: Relationship between pH, ionization state, and aqueous solubility.

Qualitative Solubility Profile (Predicted)

Based on the physicochemical properties and theoretical principles, the following solubility behavior is anticipated. This table serves as a predictive guide for solvent selection in synthesis, purification, and analysis.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar, Protic | Very Low | The large hydrophobic naphthalene core outweighs the polarity of the -COOH group. At neutral pH, only a small fraction is ionized. |

| Aqueous NaOH (1M) | Basic Aqueous | High | The compound will be deprotonated to its highly soluble carboxylate salt. |

| Hexane | Nonpolar | Very Low | The polar carboxylic acid group is incompatible with the nonpolar solvent. |

| Ethanol / Methanol | Polar, Protic | Moderately Soluble | The alcohol can hydrogen bond with the carboxylic acid, and its alkyl portion can interact with the naphthalene ring. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds. |

| Chloroform (CHCl₃) | Weakly Polar | Slightly Soluble | Offers a balance of polarity suitable for dissolving the compound. |

Experimental Determination of Thermodynamic Solubility

For drug development and regulatory purposes, an experimentally determined value for thermodynamic (or equilibrium) solubility is required. The Shake-Flask method is the universally recognized "gold standard" for this measurement.[10][13]

The Shake-Flask Method: A Self-Validating Protocol

The principle of this method is to establish a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then quantified.

Core Causality: The extended incubation period (typically 24-72 hours) ensures that the system reaches true thermodynamic equilibrium, moving beyond the potentially misleading, higher values of kinetic solubility often obtained in high-throughput screens.[1] The presence of undissolved solid at the end of the experiment is a critical self-validating control, confirming that the solution is indeed saturated.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 6-Fluoronaphthalene-1-carboxylic acid (e.g., 5-10 mg) into a clear glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume (e.g., 2-5 mL) of the desired solvent or buffer system (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-